molecular formula C12H8BrNO4 B12650002 4-Bromo-2-(4-nitrophenoxy)phenol CAS No. 84604-85-3

4-Bromo-2-(4-nitrophenoxy)phenol

Cat. No.: B12650002
CAS No.: 84604-85-3
M. Wt: 310.10 g/mol
InChI Key: YMBWRALKQKZRIV-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-nitrophenoxy)phenol is an organic compound with the molecular formula C12H8BrNO4 It is a derivative of phenol, where the phenol ring is substituted with a bromine atom at the 4-position and a nitrophenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-bromophenol with 4-nitrophenol in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-nitrophenoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(4-nitrophenoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-nitrophenoxy)phenol involves its interaction with specific molecular targets. For example, the compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine and nitro groups enhances its binding affinity and specificity towards these targets. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(4-nitrophenoxy)phenol is unique due to the presence of both bromine and nitrophenoxy groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in biological systems and enhances its utility in various industrial applications .

Properties

CAS No.

84604-85-3

Molecular Formula

C12H8BrNO4

Molecular Weight

310.10 g/mol

IUPAC Name

4-bromo-2-(4-nitrophenoxy)phenol

InChI

InChI=1S/C12H8BrNO4/c13-8-1-6-11(15)12(7-8)18-10-4-2-9(3-5-10)14(16)17/h1-7,15H

InChI Key

YMBWRALKQKZRIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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